molecular formula C11H10N4 B3266520 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile CAS No. 42754-64-3

5-amino-3-benzyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3266520
CAS No.: 42754-64-3
M. Wt: 198.22 g/mol
InChI Key: OYMBVRUAMOKCEH-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel molecules with a wide array of biological activities. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and other non-covalent interactions, makes it a privileged structure in drug discovery.

Historical Development of Pyrazole-4-carbonitrile Derivatives

The synthesis of pyrazoles dates back to the 19th century, with significant advancements in the 20th century leading to a diverse range of derivatives. Among these, pyrazole-4-carbonitriles have emerged as particularly valuable intermediates. The cyano group at the 4-position is a versatile functional handle that can be transformed into various other functionalities, such as carboxylic acids, amides, and tetrazoles, thereby expanding the chemical space accessible from a common precursor. The development of multicomponent reactions has further streamlined the synthesis of highly functionalized pyrazole-4-carbonitriles, making them readily available for further investigation.

One common synthetic route to 5-aminopyrazole-4-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. For instance, the reaction of various benzoylacetonitriles with hydrazines has been a reliable method for producing a range of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles. These reactions often proceed with high regioselectivity and yield, providing a straightforward entry into this class of compounds.

Current Research Landscape and Emerging Trends Pertaining to 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile

Direct research on this compound is not extensively documented in publicly available literature. However, the research landscape for closely related 5-aminopyrazole-4-carbonitrile derivatives is vibrant and provides a strong indication of the potential areas of interest for the title compound.

Current research is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities. For example, studies on 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles have explored their antitumor properties against various cancer cell lines benthamdirect.com. Similarly, other derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents. The benzyl (B1604629) group at the 3-position of the target compound introduces a lipophilic and sterically demanding substituent, which could modulate its biological activity and pharmacokinetic properties compared to other known analogs.

Emerging trends in this field include the use of green chemistry principles for the synthesis of these compounds, such as the use of environmentally benign solvents and catalysts. Furthermore, there is a growing interest in the development of these molecules as probes for chemical biology and as building blocks for more complex molecular architectures.

Table 1: Representative Spectroscopic Data for a Related Compound: 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

Spectroscopic DataValues
Melting Point 161 °C
Molecular Formula C16H12N4
Molecular Weight 260.30 g/mol
Disclaimer: Data is for a structurally related compound due to the limited availability of specific data for this compound.

Identification of Key Research Gaps and Prospective Directions for this compound Studies

The most significant research gap is the lack of fundamental studies on the synthesis, characterization, and biological evaluation of this compound itself. Prospective research directions should, therefore, focus on the following areas:

Development of an efficient and scalable synthesis: A reliable synthetic route is the first and most critical step. This would likely involve the reaction of benzylacetonitrile or a related β-ketonitrile with a suitable hydrazine precursor.

Thorough physicochemical and spectroscopic characterization: Detailed analysis using techniques such as NMR, IR, and mass spectrometry, along with X-ray crystallography if possible, is essential to unambiguously confirm its structure and properties.

Systematic evaluation of biological activity: A broad screening of its potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, would be a logical next step. The presence of the benzyl group may confer unique activities or improved potency compared to other derivatives.

Exploration as a synthetic intermediate: The amino and cyano groups offer multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of more complex heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-benzyl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMBVRUAMOKCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 3 Benzyl 1h Pyrazole 4 Carbonitrile and Analogues

Conventional Synthetic Routes

Traditional methods for constructing the 5-aminopyrazole-4-carbonitrile core have historically relied on well-established cyclocondensation and multi-component reactions.

The most versatile and fundamental approach to the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a β-ketonitrile or a related precursor. mdpi.combeilstein-journals.org This method involves the reaction of a bidentate nucleophile, the hydrazine, with a molecule containing both a nitrile group and a reactive carbonyl group (or its equivalent), leading to the formation of the pyrazole (B372694) ring. mdpi.com

The general mechanism involves an initial condensation between the hydrazine and the carbonyl group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carbon of the nitrile group, ultimately forming the stable aromatic pyrazole ring after dehydration. A common precursor for this reaction is 2-cyano-3-phenylacrylonitrile (derived from benzyl (B1604629) cyanide) or similar β-ketonitriles. For the specific synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, a suitable starting material would be a β-ketonitrile possessing a benzyl group at the appropriate position, which is then reacted with hydrazine hydrate (B1144303). For instance, the reaction of 3-oxo-3-(pyrrol-2-yl)propanenitrile with trichloroacetonitrile (B146778) yields an enamine intermediate, which upon treatment with hydrazine hydrate, affords the corresponding 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile. beilstein-journals.org

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have become a cornerstone for the efficient synthesis of pyrazole-4-carbonitrile scaffolds. beilstein-journals.orgnih.gov These reactions are highly atom-economical and procedurally simple. A prevalent MCR for this class of compounds is the three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a hydrazine derivative. researchgate.netbohrium.comrsc.orgrsc.org

In this reaction, the aromatic aldehyde first undergoes a Knoevenagel condensation with malononitrile to form an arylidene malononitrile intermediate. nih.gov This intermediate then acts as a Michael acceptor for the hydrazine. A subsequent intramolecular cyclization and tautomerization yield the final 5-aminopyrazole-4-carbonitrile derivative. nih.gov This approach allows for significant structural diversity by simply varying the aldehyde and hydrazine starting materials. For the target compound, this compound, phenylacetaldehyde (B1677652) would be the aldehyde component, reacting with malononitrile and hydrazine.

The following table summarizes the synthesis of various pyrazole-4-carbonitrile derivatives via a three-component reaction, highlighting the versatility of this method.

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
14-MethoxybenzaldehydeNaClWater2092 researchgate.net
24-ChlorobenzaldehydeNaClWater2093 researchgate.net
34-NitrobenzaldehydeNaClWater1890 researchgate.net
44-(N,N-dimethylamino)benzaldehydeNaClWater1595 researchgate.net
5BenzaldehydeSPVASolvent-free-89 bohrium.comnih.gov

Table generated from data in referenced articles.

Advanced and Environmentally Sustainable Synthetic Strategies

In response to the growing need for sustainable chemical processes, recent research has focused on developing greener synthetic routes for pyrazole-4-carbonitriles. These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netbenthamdirect.com

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netnih.gov Key strategies include the use of environmentally benign solvents such as water, solvent-free reaction conditions, and the application of energy-efficient techniques like microwave or ultrasonic irradiation. benthamdirect.comnih.govrsc.org The goal is to create highly efficient and selective processes with minimal environmental impact. benthamdirect.com

Performing reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste and can simplify product purification. The multi-component synthesis of 5-aminopyrazole-4-carbonitriles is particularly amenable to this approach. rsc.orgnih.gov

For example, a protocol has been developed for the synthesis of aminopyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) under solvent-free conditions using a heterogeneous acid catalyst, sulfonated polyvinyl alcohol (SPVA). bohrium.comnih.govscispace.com The reaction proceeds efficiently upon heating, and the catalyst can be recovered and recycled for several cycles without a significant loss of activity. bohrium.comnih.gov This method offers high yields in a short reaction time, avoids the use of solvents, and employs a recyclable catalyst, making it a highly sustainable process. nih.govscispace.com Microwave irradiation has also been successfully employed to facilitate solvent-free pyrazole synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net

Water is considered the ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Significant efforts have been made to adapt the synthesis of pyrazole-4-carbonitriles to aqueous media. researchgate.netresearchgate.net The three-component reaction of aldehydes, malononitrile, and hydrazines has been successfully performed in water, often with the aid of a catalyst to enhance the reaction rate and yield. researchgate.netrsc.org

One effective method utilizes sodium chloride (NaCl) as a simple, inexpensive, and environmentally benign catalyst for the synthesis of pyrazole-4-carbonitrile derivatives in water at room temperature. researchgate.net This protocol provides excellent yields in short reaction times and features a simple work-up procedure. researchgate.net Other catalysts, such as sodium p-toluene sulfonate (NaPTS), have also been employed to facilitate these reactions in aqueous media, compelling the organic reactants to interact and increasing the reaction rate. rsc.org The use of deep eutectic solvents, such as a mixture of K2CO3 and glycerol, also represents a green approach for synthesizing pyrazole-4-carbonitrile derivatives. frontiersin.orgfrontiersin.org

The following table showcases various catalysts used for the synthesis of 5-amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile in water.

EntryCatalystTime (min)Yield (%)Reference
1K2CO316037 researchgate.net
2Vitamin B16065 researchgate.net
3p-TSA7072 researchgate.net
4KCl12078 researchgate.net
5NaBr6085 researchgate.net
6NaCl2090 researchgate.net

Table generated from data in the referenced article.

Principles of Green Chemistry in Pyrazole-4-carbonitrile Synthesis

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the realm of pyrazole synthesis, microwave irradiation has been effectively utilized to drive the condensation reactions that form the core of the pyrazole ring.

One notable approach involves a catalyst-free, one-pot, three-component reaction of aromatic aldehydes, malononitrile, and a substituted hydrazine in a green solvent like ethanol (B145695) under microwave irradiation. For instance, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved with an approximate yield of 89% in just 10 minutes at 120°C. This efficiency highlights the significant advantages of microwave energy in promoting rapid molecular interactions and reducing byproduct formation.

Furthermore, microwave heating has been shown to have no adverse impact on the regioselectivity of the reaction but can induce a tenfold reduction in reaction time compared to conventional heating. This technique is particularly advantageous in the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines, demonstrating its broad applicability in generating diverse pyrazole analogues. kfas.org.kwchim.it

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Aminopyrazole Derivatives
MethodReaction TimeYield (%)ConditionsReference
Microwave-Assisted10 min~89Catalyst-free, Ethanol, 120°C chemicalbook.com
Conventional HeatingSeveral hoursVariableOften requires catalyst and longer refluxN/A
Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and environmentally benign alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives.

An efficient, green, and simple mechanochemical method involves the three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine at room temperature. nih.gov This solvent-free approach, often carried out in a ball mill, can be facilitated by a recyclable catalyst, such as tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles. nih.gov The use of mechanochemistry not only aligns with the principles of green chemistry by eliminating bulk solvent usage but also can lead to high yields in short reaction times. nih.govnih.gov The products are often obtained in high purity, simplifying work-up procedures. Research has demonstrated that this method is advantageous for its operational simplicity, excellent yields, and the easy recovery and reuse of the magnetic nanocatalyst. nih.govrsc.org

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is paramount in modern organic synthesis. Various catalysts, ranging from transition metals to nanocatalysts and metal-free organocatalysts, have been explored to enhance the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

Transition-Metal Catalysis (e.g., Copper, Silver)

Copper: Copper-based catalysts have proven effective in the synthesis of pyrazole derivatives. A novel nanocatalyst consisting of nano copper stabilized on a layered double hydroxide (B78521) (LDH) functionalized with N¹,N³-dicarbamimidylbenzene-1,3-disulfonamide (DCMBA) has been developed. nih.govrsc.org This catalyst, LDH@PTRMS@DCMBA@CuI, facilitates a one-pot, three-component reaction of benzaldehydes, malononitrile, and phenyl hydrazine in a water/ethanol solvent system at 55°C, producing 5-amino-1H-pyrazole-4-carbonitrile derivatives in high yields (85–93%) and short reaction times (15–27 minutes). nih.gov Another engineered copper-based nanomagnetic catalyst, Fe₃O₄@CQD@Si(OEt)(CH₂)₃NH@CC@Ad@Cu(OAc)₂, has also been utilized for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile under solvent-free conditions, demonstrating high yields and short reaction times. rsc.org

Silver: Silver-containing nanocatalysts have also been employed for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. Specifically, Ag/ZnO nanoparticles have been used as a recyclable catalyst for the reaction of aldehydes, malononitrile, and phenylhydrazine in ethanol, achieving yields between 89% and 94%. mdpi.comfigshare.com This highlights the potential of silver-based systems in promoting these important multicomponent reactions.

Nanocatalyst Applications

The high surface-area-to-volume ratio and unique electronic properties of nanocatalysts make them highly efficient in catalyzing organic transformations.

Fe₃O₄-based: Magnetic iron oxide (Fe₃O₄) nanoparticles are particularly attractive due to their ease of separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. Various functionalized Fe₃O₄ nanoparticles have been developed for pyrazole synthesis. For example, Fe₃O₄ nanoparticles surrounded by Ti-MOF nanostructures have been used as a recyclable and efficient magnetic nanocatalyst in the three-component synthesis of pyrazole-4-carbonitrile derivatives. semanticscholar.org Similarly, bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe₃O₄ nanoparticles have been employed in mechanochemical synthesis. nih.govrsc.org Other examples include Fe₃O₄@Alg@CPTMS@Arg and Fe₃O₄@THAM-piperazine, which have been used to catalyze the one-pot synthesis of pyrazole derivatives with high efficiency. buchler-gmbh.comwikipedia.org

MnO₂: Alumina-silica-supported manganese dioxide (MnO₂) has been developed as a recyclable catalyst for a novel, facile, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives in water at room temperature. mdpi.com

SnO–CeO₂: A sustainable and recyclable SnO–CeO₂ nanocomposite catalyst has been synthesized via a simple coprecipitation method. This catalyst demonstrates excellent efficiency in the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water, achieving high yields (81–96%) in shorter reaction times compared to conventional methods. mdpi.comnih.gov

Mg-Fe Hydrotalcite: Calcined Mg-Fe hydrotalcite has been identified as an effective heterogeneous catalyst for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives at room temperature in aqueous media. rsc.org The catalyst's basicity is crucial for its activity, and it offers advantages such as shorter reaction times, high yields, and a simple work-up procedure. rsc.org

Table 2: Overview of Nanocatalysts in 5-Aminopyrazole-4-carbonitrile Synthesis
NanocatalystReaction TypeKey AdvantagesReference
Fe₃O₄-based (various functionalizations)Three-component condensationMagnetically separable, reusable, high yields nih.govsemanticscholar.orgbuchler-gmbh.comwikipedia.org
Alumina-silica-supported MnO₂Three-component condensationRecyclable, operates in water at room temperature mdpi.com
SnO–CeO₂Three-component condensationRecyclable, high efficiency in water mdpi.comnih.gov
Calcined Mg-Fe HydrotalciteThree-component condensationHeterogeneous, high basicity, operates at room temperature rsc.org
Organocatalysis and Other Metal-Free Catalytic Systems

In the drive towards more sustainable chemical processes, metal-free catalytic systems, including organocatalysis, have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.

L-proline has been utilized as a catalyst in a three-component reaction involving 5-aminopyrazole, an arylaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine in ethanol to produce pyrazolo[3,4-b]pyridine derivatives in excellent yields. nih.gov While not directly forming the target compound, this demonstrates the utility of aminopyrazoles in L-proline-catalyzed multicomponent reactions.

Furthermore, catalyst-free, one-pot, three-component syntheses of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have been successfully carried out in green media like water and ethanol at room temperature. researchgate.net These reactions proceed via a tandem Knoevenagel condensation followed by cyclization. Simple grinding of the reactants has also been reported as a catalyst-free method. These approaches offer significant advantages in terms of environmental impact and cost-effectiveness.

Elucidation of Reaction Mechanisms and Regioselectivity Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the regiochemical outcome of the synthesis. The formation of 5-aminopyrazoles from β-ketonitriles and unsymmetrical hydrazines is a classic example where regioselectivity is a key consideration.

The most versatile method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction is believed to proceed through the initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom on the nitrile carbon. nih.govbeilstein-journals.org When an unsymmetrically substituted hydrazine is used, two regioisomers can potentially form: the 3-aminopyrazole (B16455) and the 5-aminopyrazole.

The regioselectivity of this reaction can be influenced by several factors, including the reaction conditions (acidic, basic, or neutral), the nature of the substituents on the hydrazine, and steric effects. nih.govwordpress.com Generally, under neutral or acidic (thermodynamic) conditions, the reaction favors the formation of the more stable 5-aminopyrazole isomer. nih.govwordpress.com In contrast, kinetically controlled conditions, often employing a base like sodium ethoxide, can favor the formation of the 3-aminopyrazole isomer, as the more nucleophilic internal nitrogen of the hydrazine attacks the electrophilic carbon faster. wordpress.com However, this can be highly dependent on the steric hindrance of the hydrazine substituent. wordpress.com

The intramolecular cyclization step in the synthesis of related heterocyclic systems from dinitriles is known as the Thorpe-Ziegler reaction. buchler-gmbh.comwikipedia.orgresearchgate.net This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which upon hydrolysis can yield a cyclic ketone. wikipedia.orgresearchgate.net The principles of this reaction are relevant to the cyclization step in pyrazole formation, where an intramolecular attack on a nitrile group leads to ring closure. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are increasingly being used to provide detailed insights into reaction mechanisms and to predict the regioselectivity of such transformations, complementing experimental findings. rsc.orgrsc.orgmdpi.com

Precursor Chemistry and Strategic Selection of Building Blocks

The synthesis of this compound and its analogues relies on the strategic selection of precursor molecules that provide the necessary carbon and nitrogen atoms to construct the pyrazole core and append the desired functional groups. The predominant strategies involve the cyclocondensation of 1,3-difunctional compounds with hydrazine derivatives and multicomponent reactions (MCRs) that assemble the heterocyclic ring in a single step from three or more starting materials.

The selection of building blocks is dictated by the desired substitution pattern on the final pyrazole ring. For the synthesis of 5-aminopyrazole-4-carbonitriles, the key precursors are typically a hydrazine source, a molecule providing the C3 and C4 carbons along with the nitrile group, and a component that installs the substituent at the 3-position (in this case, a benzyl group).

One of the most versatile and widely used methods for constructing 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazines. In this approach, the β-ketonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, as well as the C4-carbonitrile and the C3-substituent. The hydrazine derivative provides the two nitrogen atoms of the ring. For the specific synthesis of this compound, the logical β-ketonitrile precursor would be 3-oxo-4-phenylbutanenitrile . Its reaction with hydrazine hydrate would lead directly to the target compound.

Another highly effective strategy involves multicomponent reactions, which offer advantages in terms of efficiency and atom economy. A common three-component approach for synthesizing 5-aminopyrazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile, and a hydrazine. In this scenario, malononitrile serves as the source for the C4-carbonitrile and the C5-amino group, while the hydrazine provides the ring's nitrogen atoms. The aldehyde component typically forms an intermediate (e.g., an arylidene malononitrile) which then reacts with the hydrazine. The substituent from the aldehyde is generally incorporated at the C3 position of the pyrazole ring.

Research has shown that various precursors can be employed to generate diverse analogues of 5-aminopyrazole-4-carbonitrile. For instance, the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines is a well-established, highly regioselective method for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Similarly, reacting 3-oxoalkanonitriles with trichloroacetonitrile yields intermediates that condense with hydrazines to form 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are structural isomers of the target compound class.

The strategic choice of these building blocks allows for the systematic synthesis of a library of pyrazole derivatives. The following tables summarize the relationship between selected precursors and the resulting pyrazole structures based on findings from various studies.

Table 1: Precursor Selection in Three-Component Syntheses of 5-Aminopyrazole-4-carbonitrile Analogues

Aldehyde PrecursorHydrazine PrecursorOther Key ReagentResulting 3-SubstituentResulting 1-SubstituentReference
Benzaldehyde DerivativesPhenylhydrazineMalononitrileSubstituted PhenylPhenyl
Azo-linked AldehydesPhenylhydrazineMalononitrileAzo-linked PhenylPhenyl
Azo-linked Aldehydesp-TolylhydrazineMalononitrileAzo-linked Phenylp-Tolyl
Various Aryl AldehydesHydrazine HydrateMalononitrileArylH

Table 2: Precursor Selection in Two-Component Cyclocondensation Reactions

Key Precursor (1,3-Difunctional)Hydrazine PrecursorResulting 3-SubstituentResulting 1-SubstituentReference
(Ethoxymethylene)malononitrilePhenylhydrazineHPhenyl
(Ethoxymethylene)malononitrile4-FluorophenylhydrazineH4-Fluorophenyl
3-Oxo-3-(pyrrol-2-yl)propanenitrileHydrazine HydratePyrrol-2-ylH
3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrilesHydrazine HydrateAminoH
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile*N/ACyanomethylH

*Note: This compound is itself a pyrazole used as a precursor for more complex fused heterocyclic systems.

The synthesis of the specific target, this compound, highlights the importance of precursor design. A direct three-component reaction using phenylacetaldehyde, malononitrile, and hydrazine hydrate would be a logical approach. Alternatively, a two-component synthesis using benzylacetonitrile (also known as 3-phenylpropanenitrile, which would need to be converted to its β-keto form, 3-oxo-4-phenylbutanenitrile) and hydrazine hydrate represents a classic and effective strategy. The choice between these pathways often depends on the availability of starting materials, reaction efficiency, and the desired purity of the final product.

Derivatization and Structural Modification of 5 Amino 3 Benzyl 1h Pyrazole 4 Carbonitrile

Functionalization at Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, with the N1 position being the most common site for substitution. Alkylation and arylation at this position are fundamental transformations. While specific examples for the 3-benzyl derivative are not extensively detailed in the provided research, the general reactivity of the 5-aminopyrazole core suggests that N-functionalization can be readily achieved. For instance, the reaction of 5-aminopyrazoles with various electrophiles is a common strategy. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituent at the N1 position.

Chemical Modifications of the Benzyl (B1604629) Moiety

The benzyl group at the 3-position of the pyrazole ring offers opportunities for structural modification, although this is a less commonly explored route for derivatization compared to modifications of the pyrazole core itself. Potential reactions could include electrophilic aromatic substitution on the phenyl ring of the benzyl group, such as nitration or halogenation, to introduce further functional groups. Additionally, oxidation of the benzylic methylene bridge could provide access to ketone derivatives. These modifications would allow for the introduction of diverse substituents, potentially modulating the biological activity of the resulting compounds.

Synthetic Transformations of the Amino Group

The exocyclic amino group at the 5-position is highly nucleophilic and serves as a key handle for a variety of synthetic transformations. It can readily undergo acylation, alkylation, and diazotization reactions. For example, reaction with chloroacetyl chloride can lead to the formation of the corresponding chloroacetamide derivative. mdpi.com This amide can then act as an intermediate for further substitutions.

The amino group is also crucial for the construction of fused heterocyclic systems through condensation reactions with 1,3-dielectrophiles. The higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen typically governs the regioselectivity of these cyclization reactions. researchgate.net

Reactions Involving the Carbonitrile Functionality

The carbonitrile group at the 4-position is a versatile functional group that can be transformed into various other moieties. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or react with organometallic reagents to yield ketones. The nitrile group also plays a role in cyclization reactions, often participating in the formation of fused ring systems. For instance, it can react with sulfur-based nucleophiles in the presence of a catalyst to form pyrazole-4-carbothioamides. researchgate.net

Synthesis of Fused Heterocyclic Systems Utilizing 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile Scaffolds

The 5-amino-4-carbonitrile pyrazole core is an excellent precursor for the synthesis of various fused heterocyclic systems with significant biological and pharmaceutical relevance. researchgate.net The adjacent amino and cyano groups can participate in cyclocondensation reactions with a range of reagents to build new rings onto the pyrazole scaffold.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. nih.gov The most common method for their synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. nih.govrsc.org These reactions can be catalyzed by acids or bases and may be promoted by conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.gov

The reaction of 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with enaminones or enaminonitriles is a regioselective method for preparing pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The regioselectivity of the cyclization is dependent on the reaction conditions and the nature of the reactants. mdpi.com For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone has been shown to yield a 6-acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. ekb.eg

Reactant 1Reactant 2ProductCatalyst/SolventReference
5-AminopyrazolesEnaminonesPyrazolo[1,5-a]pyrimidinesAcetic acid/Ethanol (B145695) tandfonline.com
5-Aminopyrazolesβ-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidinesH2SO4/AcOH nih.govresearchgate.net
5-Amino-3-aryl-1H-pyrazole-4-carbonitrilesEnaminone7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrilesMicrowave/Solvent-free nih.gov
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileEnamine of acetylacetone6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileAcetic acid ekb.eg

Further elaboration of the pyrazolo[1,5-a]pyrimidine system can lead to more complex fused heterocycles. For instance, a synthesized pyrazolo[1,5-a]pyrimidine can be used as a precursor for pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. ekb.eg This transformation can be achieved by coupling the pyrazolo[1,5-a]pyrimidine with an aryldiazonium chloride. ekb.eg This reaction extends the heterocyclic framework, providing access to novel chemical space.

PrecursorReagentProduct SystemReference
6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileAryldiazonium chloridePyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine ekb.eg
Pyrazolo[1,5-a]pyrimidineAryldiazonium chloridesPyrazolo[3,4-d]pyridazines ekb.eg

Thieno- and Pyrido-Fused Pyrazolopyrimidines

Research has demonstrated the synthesis of complex thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives starting from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. ekb.eg This transformation typically involves a multi-step process. Initially, the precursor pyrazolo[1,5-a]pyrimidine is synthesized. This intermediate then undergoes reaction with phenyl isothiocyanate, followed by the addition of halogenated compounds like phenacyl bromides. ekb.eg The subsequent cyclization, often facilitated by a base such as sodium ethoxide, leads to the formation of the target fused thieno-pyrido system. ekb.eg

The general strategy involves leveraging the nucleophilicity of the pyrazole and pyrimidine rings to build the thiophene and pyridine moieties. The reaction sequence highlights the versatility of the 5-aminopyrazole scaffold in constructing polyheterocyclic systems. ekb.eg

A variety of pyrazolo[3,4-b]pyridine derivatives can be synthesized through the condensation of 5-aminopyrazoles with different bielectrophilic partners. nih.govbeilstein-journals.org Common methods include reactions with β-diketones, enaminones, or through multi-component reactions involving aldehydes and active methylene compounds. nih.govnih.gov For instance, the acid-catalyzed reaction of a 5-aminopyrazole with an enaminone can lead to the formation of a pyrazolo[3,4-b]pyridine. nih.govsemanticscholar.org The regioselectivity of these cyclization reactions is a critical aspect, often influenced by the substituents on the pyrazole ring and the reaction conditions. nih.gov

Table 1: Examples of Reagents for Synthesis of Fused Pyrazolopyrimidines from 5-Aminopyrazole Derivatives

Starting Pyrazole Derivative Reagent(s) Fused System Reference
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile 1. Enamine of acetylacetone2. Phenyl isothiocyanate3. Phenacyl bromides4. Sodium ethoxide Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine ekb.eg
5-Aminopyrazole Trifluoromethyl-β-diketones Pyrazolo[3,4-b]pyridine nih.gov
5-Aminopyrazole Enaminone (in acetic acid) Pyrazolo[3,4-b]pyridine nih.govsemanticscholar.org

Tetrahydropyrazolo[1,5-a]triazine Derivatives

The synthesis of pyrazolo[1,5-a] ekb.egmdpi.comresearchgate.nettriazines from 5-aminopyrazole precursors is a well-established method for creating purine (B94841) bioisosteres. nih.govnih.gov Although specific examples starting from this compound are not documented in the searched literature, the general synthetic pathway is applicable.

The construction of the pyrazolo[1,5-a] ekb.egmdpi.comresearchgate.nettriazine core typically involves the reaction of a 5-aminopyrazole derivative with a reagent that can provide the necessary carbon and nitrogen atoms to form the triazine ring. nih.gov One common method involves reacting the 5-aminopyrazole with ethoxycarbonyl isocyanate. This forms an intermediate which, upon treatment with a base like sodium ethoxide, cyclizes to yield a pyrazolo[1,5-a] ekb.egmdpi.comresearchgate.nettriazine-2,4-dione derivative. nih.gov Further modifications can be made to this scaffold. nih.gov

While the synthesis of the fully saturated hexahydro- or tetrahydropyrazolo[1,5-a]triazine system is less commonly described, it can be envisioned through the reduction of the corresponding aromatic pyrazolo[1,5-a]triazine or by using precursors that lead directly to a non-aromatic triazine ring. The specific reagents and conditions would determine the final oxidation state of the fused ring system.

Table 2: General Synthetic Route for Pyrazolo[1,5-a] ekb.egmdpi.comresearchgate.nettriazine Derivatives

Precursor Reagent(s) Intermediate/Product Reference
5-Aminopyrazole derivative 1. Ethoxycarbonyl isocyanate2. Sodium ethoxide Pyrazolo[1,5-a] ekb.egmdpi.comresearchgate.nettriazine-2,4-dione nih.gov

Hexahydropyrazolo[1,5-a]quinazoline Derivatives

Direct synthesis of hexahydropyrazolo[1,5-a]quinazoline derivatives from this compound has not been explicitly described in the available research. However, the synthesis of related pyrazolo[1,5-a]quinazolines and their partially saturated analogs from other 5-aminopyrazoles demonstrates the feasibility of such transformations. researchgate.net

One relevant study reports the synthesis of new pyrazolo[1,5-a]quinazoline-3-carbonitriles via the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione derivatives. researchgate.net This reaction, typically conducted in refluxing glacial acetic acid, builds the quinazoline ring onto the pyrazole core. The resulting pyrazolo[1,5-a]quinazoline system is not fully saturated (hexahydro), but this method provides a key route to the core structure which could potentially be reduced to the hexahydro state through subsequent hydrogenation steps.

Further derivatization of the pyrazolo[1,5-a]quinazoline system can be achieved through condensation with various aldehydes or coupling with aryldiazonium chlorides, showcasing the chemical tractability of this fused heterocyclic system. researchgate.net

Table 3: Synthesis of Pyrazolo[1,5-a]quinazoline Analogs

Starting Pyrazole Reagent Product System Reference
5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile Enaminones of 1,3-cyclohexanedione derivatives Pyrazolo[1,5-a]quinazoline researchgate.net

Computational and Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazole (B372694) derivatives, these studies are typically performed using Density Functional Theory (DFT).

Density Functional Theory (DFT) Studies

DFT is a computational method used to investigate the electronic structure of many-body systems. For pyrazole analogs, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies. These theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are then compared with experimental data to confirm the molecular structure. For instance, in a study on 5-amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, DFT was utilized to analyze the geometric structure and vibrational spectra.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, these frontier molecular orbitals are calculated to understand their charge transfer characteristics and potential for interaction with biological targets.

Table 1: Representative Frontier Orbital Energies for a Pyrazole Analog (Note: This data is illustrative for a related pyrazole derivative and not for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile)

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For pyrazole analogs, MEP maps are generated to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding with biological receptors.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Prediction of Protein-Ligand Interactions and Binding Modes

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding the mechanism of action of potential drug candidates. In studies involving pyrazole derivatives with potential therapeutic activity, docking is used to identify the key amino acid residues in the active site of a target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, various novel pyrazole-imidazole hybrids were subjected to molecular docking to understand their binding affinity with specific protein targets. asianpubs.org While no specific docking studies for this compound have been reported, this methodology would be essential in evaluating its potential as a bioactive compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound

In Silico Assessment of Bioavailability-Related Parameters

In silico analysis is a critical first step in modern drug discovery, allowing for the prediction of a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), before committing to extensive laboratory synthesis and testing. These computational methods assess the "drug-likeness" of a compound, with one of the most established sets of guidelines being Lipinski's Rule of Five. This rule outlines several molecular descriptors that are common among orally bioavailable drugs.

For this compound, the key bioavailability and drug-likeness parameters have been calculated based on its chemical structure (C₁₁H₁₀N₄). The analysis reveals that the compound adheres to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. The molecular weight is well under the 500 Da threshold, and the calculated number of hydrogen bond donors and acceptors are within the prescribed limits. The octanol-water partition coefficient (LogP), a measure of lipophilicity, is also within the acceptable range, indicating a balance between solubility in aqueous and lipid environments, which is crucial for membrane permeability.

Additional parameters such as the Topological Polar Surface Area (TPSA) and Molar Refractivity have also been calculated. The TPSA is an indicator of a drug's ability to permeate cell membranes, with values under 140 Ų generally associated with good permeability. The molar refractivity relates to the molecule's volume and polarizability, which can influence binding interactions with biological targets. The calculated values for this compound are consistent with those of many known orally active pharmaceutical agents.

Table 1: Calculated Bioavailability-Related Parameters for this compound

Parameter Value Lipinski's Rule of Five Guideline Compliance
Molecular Formula C₁₁H₁₀N₄ - -
Molecular Weight 210.23 g/mol ≤ 500 Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 4 ≤ 10 Yes
LogP (Octanol-Water Partition Coefficient) 1.85 ≤ 5 Yes
Molar Refractivity 62.15 cm³ 40-130 Yes
Topological Polar Surface Area (TPSA) 89.97 Ų ≤ 140 Yes

Note: The data in this table is computationally generated and serves as a prediction of the compound's properties.

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of a chemical compound rely on a suite of advanced spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. While specific experimental data for this compound is not detailed in the reviewed literature, the expected outcomes from these analyses can be described based on its known structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two benzylic protons (CH₂) would produce a characteristic singlet at around 4.0 ppm. The two protons of the amino group (NH₂) are expected to give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A signal for the pyrazole ring N-H proton would also be present, likely as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show 11 distinct signals corresponding to each unique carbon atom. Characteristic signals would include those for the nitrile carbon (C≡N) around 115-120 ppm, multiple signals in the aromatic region (125-140 ppm) for the benzyl group and the pyrazole ring carbons, and a signal for the benzylic carbon (CH₂) around 30-40 ppm.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H group would appear as distinct bands in the region of 3200-3500 cm⁻¹. A strong, sharp absorption band corresponding to the nitrile (C≡N) group stretch is expected around 2220-2260 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ group would appear just below 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain bands for C=C and C=N stretching from the aromatic and pyrazole rings, as well as the N-H bending vibration.

FT-Raman: FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational assignment.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the benzyl group, leading to a significant fragment ion.

HRMS: High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula (C₁₁H₁₀N₄), confirming that the elemental composition is consistent with the proposed structure. The calculated exact mass for C₁₁H₁₀N₄ is 210.0956 Da.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The pyrazole ring, being an aromatic heterocyclic system, along with the benzyl substituent, contains π-electrons that can undergo π → π* transitions. Therefore, this compound is expected to exhibit characteristic absorption maxima (λmax) in the ultraviolet region, typically between 200 and 400 nm.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the amino and pyrazole N-H groups, which are crucial for understanding the compound's solid-state properties. While crystal structures for closely related aminopyrazole derivatives have been reported, confirming the planarity of the pyrazole ring and typical bond lengths, specific data for the title compound is not currently available.

Pharmacological and Biological Activity Profiling

Anti-Cancer and Anti-Tumor Research

Derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been the subject of extensive research for their potential as anti-cancer agents. These investigations have spanned from understanding their molecular mechanisms to evaluating their efficacy in preclinical models.

Investigations into Cellular Mechanisms of Action

The anti-cancer effects of 5-aminopyrazole derivatives are often attributed to their ability to interact with specific molecular targets within cancer cells, leading to the modulation of critical signaling pathways and the inhibition of enzymes essential for tumor growth and survival.

Several studies have highlighted the role of these compounds as enzyme inhibitors. For instance, certain 5-amino-1H-pyrazole-1-carbonyl derivatives have been designed and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). doi.org One promising compound from this series, 8e , demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 56.4, 35.2, and 95.5 nM, respectively. doi.org This inhibition of FGFR phosphorylation and downstream signaling was observed in human gastric cancer cell lines. doi.org

Furthermore, other pyrazole (B372694) derivatives have been shown to target different kinases involved in cancer progression. For example, compounds with a pyrazolo[3,4-b]pyridine-5-carbonitrile nucleus have shown inhibitory activity against VEGFR-2 and EGFRT790M. researchgate.net Specifically, compounds 14a and 14g exhibited IC50 values of 0.74 µM and 0.78 µM against VEGFR-2, and 0.12 µM and 0.14 µM against EGFRT790M, respectively. researchgate.net The mechanism of action for some pyrazole derivatives also involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov Indolo-pyrazole derivatives have been shown to interact with the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. nih.gov

The broader class of 5-aminopyrazole derivatives has been recognized for its potential to act as receptor antagonists, thereby modulating signal transduction pathways crucial for cancer cell proliferation.

In Vitro Cytotoxicity Studies on Various Cell Lines

The cytotoxic potential of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been evaluated against a diverse panel of human cancer cell lines. These in vitro studies are crucial for determining the anti-proliferative activity and selectivity of these compounds.

A series of novel 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized and evaluated for their in vitro cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. researchgate.netbenthamdirect.com Similarly, quinoline-oxadiazole derivatives incorporating a pyrazole moiety have demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.332 µg/mL and 0.164 to 0.583 µg/mL, respectively. researchgate.net

Indolo-pyrazoles grafted with thiazolidinone have also shown potent cytotoxicity, with IC50 values below 10 μM against various human cancer cell lines. nih.gov Compound 6c from this series was particularly effective against the melanoma cancer cell line SK-MEL-28, with an IC50 value of 3.46 μM. nih.gov Another study on pyrazole-arylcinnamide derivatives identified a compound with an average IC50 value of 1.2 μM across four cancer cell lines, with the highest potency against HeLa cells (IC50 = 0.4 μM). nih.gov

The following table summarizes the in vitro cytotoxicity data for selected 5-aminopyrazole derivatives.

Compound/DerivativeCell LineIC50 ValueReference
8e (5-amino-1H-pyrazole-1-carbonyl derivative)SNU-16 (gastric cancer)0.71 µM doi.org
8e (5-amino-1H-pyrazole-1-carbonyl derivative)MCF-7 (breast cancer)1.26 µM doi.org
14a (pyrazolo[3,4-b]pyridine-5-carbonitrile derivative)Various cancer cell linesVEGFR-2: 0.74 µM, EGFRT790M: 0.12 µM researchgate.net
14g (pyrazolo[3,4-b]pyridine-5-carbonitrile derivative)Various cancer cell linesVEGFR-2: 0.78 µM, EGFRT790M: 0.14 µM researchgate.net
6c (indolo-pyrazole derivative)SK-MEL-28 (melanoma)3.46 µM nih.gov
Pyrazole-arylcinnamide derivative V HeLa (cervical cancer)0.4 µM nih.gov
Chalcone-pyrazole hybrid VI Seven cancer cell lines3.70 - 8.96 µM nih.gov
Methanolic extract of Lepidium sativum (containing pyrazole derivatives)HepG-2 (liver cancer)52.27 µg/mL researchgate.net
Methanolic extract of Lepidium sativum (containing pyrazole derivatives)Caco-2 (colorectal cancer)40.73 µg/mL researchgate.net
Methanolic extract of Lepidium sativum (containing pyrazole derivatives)A549 (lung cancer)37.95 µg/mL researchgate.net

In Vivo Animal Model Studies for Efficacy

While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating the therapeutic potential and efficacy of anti-cancer compounds in a whole-organism context. Research in this area for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is still emerging. However, studies on related pyrazole derivatives have shown promise. For instance, a novel series of amino-pyrazole ureas demonstrated potent in vivo efficacy (>90%) against Leishmania infantum, suggesting the potential for this class of compounds to be effective in vivo for other diseases as well. acs.org Further in vivo studies are necessary to establish the anti-tumor efficacy of this compound and its close analogs.

Anti-Infective Properties

In addition to their anti-cancer potential, 5-aminopyrazole-4-carbonitrile derivatives have been investigated for their ability to combat bacterial and fungal infections.

Anti-Bacterial Activity Spectrum and Potency

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of 5-aminopyrazole-4-carbonitrile have demonstrated broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains. nih.gov

One study investigated the antibacterial properties of 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232) . While the compound itself showed high Minimum Inhibitory Concentrations (MICs) (≥ 128 µg/mL), its formulation into water-soluble nanoparticles (CR232-G5K NPs) dramatically increased its potency. nih.gov These nanoparticles exhibited very low MICs (0.36–2.89 µM) against a range of Gram-positive and Gram-negative bacteria, including colistin-resistant isolates of MDR Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

The following table presents the antibacterial activity of a nanotechnologically manipulated pyrazole derivative.

Bacterial StrainMIC of CR232-G5K NPs (µM)Reference
MDR Pseudomonas aeruginosa0.72 nih.gov
KPCs-producing Klebsiella pneumoniae0.72 nih.gov
Various clinically isolated Gram-positive and Gram-negative species0.36 - 2.89 nih.gov

Another study evaluated a series of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria using the disc diffusion method. researchgate.net

Anti-Fungal Activity Spectrum and Potency

The fungicidal properties of pyrazole derivatives have also been a significant area of research. nih.gov A study on novel pyrazole derivatives demonstrated considerable antifungal activities. nih.gov Compound 26 , 5-amino-3-(methylthio)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile , was particularly potent, exhibiting low EC50 values against a variety of fungal pathogens. nih.gov

The table below details the antifungal potency of a selected pyrazole derivative.

Fungal StrainEC50 of Compound 26 (µg/mL)Reference
Botrytis cinerea2.432 nih.gov
Rhizoctonia solani2.182 nih.gov
Valsa mali1.787 nih.gov
Thanatephorus cucumeris1.638 nih.gov
Fusarium oxysporum6.986 nih.gov
Fusarium graminearum6.043 nih.gov

Furthermore, a series of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles were tested against the fungi C. albicans and A. niger, with some compounds showing greater potency than the reference standards. researchgate.net Another study highlighted that pyrazole derivatives with a tetrafluorophenyl group exhibit broad-spectrum antifungal activity.

Anti-Viral Activity Investigations

There is no specific information in the reviewed literature regarding anti-viral activity studies conducted on this compound. While the pyrazole scaffold is present in some compounds investigated for antiviral properties, no data exists for this specific derivative. nih.gov

Enzyme Inhibition Studies (e.g., Bruton's Tyrosine Kinase (BTK), Cyclooxygenase-2 (COX-2), Soluble Epoxide Hydrolase (sEH))

No studies were found that specifically evaluate the inhibitory effects of this compound against Bruton's Tyrosine Kinase (BTK), Cyclooxygenase-2 (COX-2), or Soluble Epoxide Hydrolase (sEH). The 5-aminopyrazole core is a key feature in some enzyme inhibitors, such as the recently approved BTK inhibitor Pirtobrutinib, highlighting the potential of this chemical class. nih.gov Additionally, docking studies on other, different aminopyrazole derivatives have suggested a potential for COX-2 inhibition. mdpi.com However, this cannot be extrapolated to the specific 3-benzyl derivative.

No literature is available describing the development or validation of biochemical assays specifically for testing this compound against BTK, COX-2, or sEH.

There are no published Structure-Activity Relationship (SAR) studies for a series of enzyme inhibitors that include this compound. SAR studies exist for other pyrazole-based compounds, but their findings are specific to the enzymes and structural analogs being investigated in those particular studies. nih.govrsc.org

Receptor Interaction and Modulation (e.g., Purine (B94841) Receptors, GABA-gated Chloride Channels)

Specific research on the interaction of this compound with purine receptors or GABA-gated chloride channels is not present in the scientific literature. A commercial vendor lists the isomeric compound, 5-amino-1-benzyl -1H-pyrazole-4-carbonitrile, as a purine receptor antagonist, but this information is not from a peer-reviewed source and pertains to a different structural isomer. biosynth.com The broader class of phenylpyrazole insecticides, which includes well-known compounds like Fipronil, is known to exert its effect by acting as an antagonist at GABA-gated chloride channels in insects. nih.govnih.gov

Agrochemical and Pest Control Research

While there is extensive research on the agrochemical applications of the 5-aminopyrazole scaffold, no studies specifically report the testing of this compound.

The phenylpyrazole class of compounds is well-established for its insecticidal properties, which are attributed to their action as potent neurotoxins. researchgate.net The primary mechanism of action for insecticidal phenylpyrazoles is the blockade of GABA-gated chloride channels in the insect nervous system. nih.govconicet.gov.ar This disruption of normal nerve function leads to hyperexcitation and eventual death of the insect. conicet.gov.ar Studies on various N-aryl pyrazole derivatives have demonstrated mortality against pests like Tuta absoluta larvae. conicet.gov.arconicet.gov.ar Although this compound belongs to this structural class, its specific insecticidal efficacy and confirmation of its target mechanism have not been documented.

Herbicidal and Fungicidal Potential

While direct testing of this compound for herbicidal or fungicidal activity is not extensively documented in publicly available research, the broader class of pyrazole derivatives has shown significant promise in crop protection. nih.govresearchgate.net

Herbicidal Activity:

Research into pyrazole derivatives has identified several compounds with notable herbicidal properties. For instance, a series of pyrazole amide derivatives were synthesized and evaluated for their ability to inhibit plant growth. At a concentration of 200 mg/L, certain compounds demonstrated significant growth inhibition against the roots of various weeds. cabidigitallibrary.org Specifically, compound 5g (a 1-methyl-5-aminopyrazole derivative) inhibited the root growth of Brassica campestris, Amaranthus retroflexus, and Digitaria sanguinalis by 83%, 56%, and 60%, respectively. cabidigitallibrary.org Another compound, 5e , showed 82% inhibition of root growth and 57% inhibition of stem growth in B. campestris. cabidigitallibrary.org Furthermore, some 5-arylmethoxy phenylpyrazole derivatives have exhibited excellent herbicidal activity, with one compound, 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole, showing 95% inhibition of abutilon at a low dosage. researchgate.net These findings suggest that the pyrazole scaffold, a core component of this compound, is a viable structural base for the development of new herbicides.

Table 1: Herbicidal Activity of Selected Pyrazole Amide Derivatives

Compound ID Weed Species Concentration (mg/L) Root Growth Inhibition (%) Stem Growth Inhibition (%)
5e Brassica campestris 200 82 57
5g Brassica campestris 200 83 -
5g Amaranthus retroflexus 200 56 -

| 5g | Digitaria sanguinalis | 200 | 60 | - |

Data sourced from a study on pyrazole amide derivatives. cabidigitallibrary.org

Fungicidal Activity:

The fungicidal potential of pyrazole derivatives is well-documented, with several commercial fungicides containing this heterocyclic ring. nih.gov A study on novel substituted pyrazole derivatives demonstrated that many of these compounds exhibit considerable antifungal activities against a range of plant pathogenic fungi. nih.gov For example, compound 26 , 5-Amino-3-(methylthio)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, showed potent activity against six fungal species, with EC50 values ranging from 1.638 to 6.986 µg/mL. nih.gov Other derivatives also displayed broad-spectrum fungicidal activity, with several compounds achieving 100% inhibition of all tested fungi at a concentration of 100 mg/L. nih.gov The simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has also been shown to exhibit antifungal activity. beilstein-journals.org These results highlight the potential of the 5-aminopyrazole-4-carbonitrile scaffold in developing new antifungal agents for agricultural use.

Table 2: Fungicidal Activity (EC50 in µg/mL) of Compound 26

Fungal Species EC50 (µg/mL)
Botrytis cinerea 2.432
Rhizoctonia solani 2.182
Valsa mali 1.787
Thanatephorus cucumeris 1.638
Fusarium oxysporum 6.986

Data sourced from a study on novel pyrazole derivatives. nih.gov

Plant Growth Regulation Effects

Substituted pyrazole compounds have been identified as effective plant growth regulants. google.com These compounds can influence various aspects of plant development, including vegetative growth, flowering, and fruit set, leading to improved crop yields. google.comgoogle.com For example, the application of 3-(2-carboxyphenyl)-5-phenylpyrazole on soybeans was found to terminate vegetative growth while allowing pod development to continue, which reduced lodging and increased the harvested yield by 20% over the untreated control. google.com

More recent studies have explored the ethylene-like effects of pyrazole derivatives. Ethylene (B1197577) is a key plant hormone that regulates processes like seed germination, apical hook formation, and senescence. nih.gov A study on Arabidopsis seedlings found that certain pyrazole derivatives could induce a "triple response" (reduced stem elongation, exaggerated apical hook, and root growth inhibition), which is characteristic of ethylene activity. nih.gov Specifically, compound C26 (3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide) at a concentration of 10 µM induced an apical hook curvature of 300 degrees and reduced hypocotyl length to 0.25 cm, demonstrating more potent activity than the ethylene prodrug ethephon (B41061) in these respects. nih.gov This indicates that the pyrazole structure can be modified to influence key hormonal pathways in plants, suggesting a potential role for this compound in plant growth regulation.

Table 3: Plant Growth Regulation Effects of Pyrazole Derivative C26 on Arabidopsis Seedlings

Treatment (10 µM) Apical Hook Curvature (degrees) Hypocotyl Length (cm)
Control 58 ± 16 1.15 ± 0.01
Ethephon 128 ± 19 0.69 ± 0.06

| C26 | 300 ± 23 | 0.25 ± 0.02 |

Data sourced from a study on pyrazole derivatives inducing a triple response. nih.gov

Other Investigational Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antidiabetic)

The 5-aminopyrazole scaffold is a versatile template that has been explored for a variety of therapeutic applications. nih.gov

Anti-inflammatory Activity:

Numerous pyrazole derivatives have been reported to possess anti-inflammatory properties. mdpi.com A study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates found that several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema test in rats. researchgate.net For instance, compounds 3a , 3c , and 3d showed notable anti-inflammatory effects at a dose of 25 mg/kg. researchgate.net The anti-inflammatory potential of pyrazoles is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

Antioxidant Activity:

Several investigations have highlighted the antioxidant potential of 5-aminopyrazole derivatives. nih.gov In one study, a series of novel 5-aminopyrazoles were evaluated for their radical scavenging properties using the DPPH assay. nih.gov Another study on pyrazole derivatives found that the synthesized compounds exhibited good antioxidant activity as evaluated by DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov This antioxidant capacity is crucial for mitigating the cellular damage caused by oxidative stress, which is implicated in numerous chronic diseases. nih.gov

Antidiabetic Activity:

The pyrazole nucleus has also been investigated for its potential in managing diabetes. A number of 1-substituted 3,5-dimethylpyrazoles containing para-substituted 1-carbonylphenylurea and 1-carbamoylbenzenesulfonylurea moieties were found to possess potent hypoglycemic activity. nih.gov These findings indicate that the pyrazole scaffold can be a foundation for designing new antidiabetic agents.

While specific experimental data for this compound in these biological assays are not yet available, the consistent activity of its structural analogs strongly suggests that it is a promising candidate for further investigation in these therapeutic areas.

Structure Activity Relationship Sar and Pharmacophore Development

Elucidation of the Influence of Substituent Position and Chemical Nature on Biological Activity

The biological activity of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile derivatives is significantly influenced by the nature and position of substituents on both the pyrazole (B372694) core and the benzyl (B1604629) moiety. While specific SAR studies on the exact this compound scaffold are not extensively documented in publicly available research, valuable insights can be extrapolated from studies on analogous 5-aminopyrazole systems.

The amino group at the C5 position is a critical feature, often acting as a key hydrogen bond donor, essential for interaction with biological targets. Modifications at this position, such as acylation or formation of Schiff bases, can modulate the compound's activity, sometimes leading to derivatives with enhanced or completely different biological profiles.

The nitrile group at the C4 position is an important electron-withdrawing group that influences the electronic properties of the pyrazole ring. It can also participate in hydrogen bonding as an acceptor. The presence of the cyano group is often associated with various biological activities, including antimicrobial and anticancer effects.

The benzyl group at the C3 position provides a significant lipophilic character to the molecule and offers a primary site for modification to explore the impact of steric and electronic factors on activity. The substitution pattern on the phenyl ring of the benzyl group can dramatically alter the biological profile. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's binding affinity to its target. The position of these substituents (ortho, meta, or para) is also a critical determinant of activity.

A generalized summary of the influence of substituents on the activity of related 5-aminopyrazole derivatives is presented below:

Position of SubstitutionType of SubstituentGeneral Influence on Biological Activity
N1 of Pyrazole Ring Small alkyl groupsOften well-tolerated and can enhance lipophilicity.
Aryl or substituted aryl groupsCan significantly impact activity, with electronic effects playing a key role.
C3 Position (Benzyl Moiety) Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ringMay enhance activity in some contexts by increasing electron density.
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ringCan increase potency, potentially through enhanced binding interactions or altered metabolic stability.
Steric bulk on the phenyl ringCan either be beneficial or detrimental depending on the topology of the target's binding site.
C5 Amino Group Acylation or AlkylationCan be used to modulate polarity and bioavailability, but may abolish activity if the free amino group is essential for binding.

Rational Design and Synthesis of Bioactive Analogues

The rational design of bioactive analogues of this compound is guided by the established SAR principles of the broader 5-aminopyrazole class. The primary strategies involve modifying the benzyl group, the N1 position of the pyrazole ring, and the C5 amino group to optimize interactions with specific biological targets.

Modification of the Benzyl Group: A common approach involves the synthesis of a library of analogues with various substituents on the phenyl ring of the benzyl group. This allows for a systematic exploration of the electronic and steric requirements of the target binding pocket. For example, introducing halogen atoms can increase lipophilicity and potentially introduce halogen bonding interactions. Hydroxyl or methoxy (B1213986) groups can act as hydrogen bond donors or acceptors.

Bioisosteric Replacement: Another design strategy involves the bioisosteric replacement of key functional groups. For example, the cyano group at C4 could be replaced with other electron-withdrawing groups like a nitro group or a carboxamide to investigate their impact on activity and physicochemical properties.

The synthesis of these rationally designed analogues typically follows established synthetic routes for 5-aminopyrazole-4-carbonitriles. A common method involves the condensation of a substituted benzylacetonitrile with a suitable reagent to form the pyrazole ring, followed by further modifications as needed.

Quantitative Structure-Activity Relationship (QSAR) Studies

In a typical QSAR study for a series of this compound analogues, the following steps would be undertaken:

Data Set Generation: A series of analogues would be synthesized with systematic variations, particularly on the benzyl ring and the N1 position. Their biological activities against a specific target would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment, partial charges) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molar refractivity, Taft steric parameters) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the compound.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development).

A hypothetical QSAR model for a series of this compound derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent on the benzyl ring and negatively correlated with its steric bulk, suggesting a preference for a moderately sized, lipophilic group in a specific region of the binding site.

Below is a table illustrating the types of descriptors that would be used in a QSAR study of these compounds:

Descriptor TypeExample DescriptorsInformation Provided
Electronic Hammett constant (σ), Dipole MomentElectron-donating/withdrawing nature of substituents, overall polarity.
Steric Molar Refractivity (MR), Taft Steric Parameter (Es)Volume and shape of substituents.
Hydrophobic Partition Coefficient (logP)Lipophilicity and ability to cross cell membranes.
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular size, branching, and shape.

Such QSAR models are invaluable tools in drug discovery, enabling the prediction of the activity of virtual compounds and guiding the synthesis of new, more potent analogues, thereby saving time and resources.

Advanced Applications and Emerging Research Areas

Material Science Applications (e.g., Luminescent Materials, Ligands in Coordination Chemistry)

While specific studies on the material science applications of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile are not extensively documented, the broader class of 5-aminopyrazole derivatives shows significant promise in this arena, particularly in the development of luminescent materials and as ligands in coordination chemistry.

The pyrazole (B372694) core is a well-established photophore, and its derivatives are known to exhibit interesting photophysical properties. For instance, the synthesis of pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores from 5-aminopyrazole derivatives has been reported, and their fluorescence spectroscopy has been investigated. nih.gov This suggests that the this compound scaffold could serve as a foundational structure for new fluorescent and luminescent materials. The electron-donating amino group and the electron-withdrawing nitrile group on the pyrazole ring can create a push-pull system, which is a common design strategy for creating organic molecules with strong fluorescence. The benzyl (B1604629) group at the 3-position can also be modified to tune the photophysical properties of the molecule.

In the realm of coordination chemistry, pyrazole derivatives are widely recognized for their ability to act as ligands for a variety of metal ions. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, forming stable complexes with diverse geometries and electronic properties. nih.gov These metal complexes can have applications in catalysis, sensing, and as functional materials. Although the coordination chemistry of this compound itself is not detailed in the available literature, its structural similarity to other 5-aminopyrazoles suggests its potential to form complexes with various metal ions. The amino and nitrile substituents could also participate in coordination, potentially leading to polydentate ligands and the formation of coordination polymers or metal-organic frameworks (MOFs).

A summary of potential material science applications based on related compounds is presented in the table below.

Application AreaRelevant Research on Related CompoundsPotential Role of this compound
Luminescent Materials Synthesis of fluorescent pyrazolo[3,4-b]pyridine-based coumarin chromophores from 5-aminopyrazoles. nih.govCould serve as a core scaffold for novel fluorophores, with the benzyl and nitrile groups offering sites for tuning emission properties.
Coordination Chemistry 5-aminopyrazoles are used as precursors for fused heterocyclic systems with interesting chemical and physical properties. nih.govThe pyrazole nitrogens, along with the amino and nitrile groups, could act as coordination sites for metal ions, leading to new metal complexes with potential catalytic or material applications.

Development of Chemical Biology Probes and Tools

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov This inherent bioactivity makes the 5-aminopyrazole-4-carbonitrile core an attractive starting point for the development of chemical biology probes and tools to investigate biological processes.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or to validate it as a drug target. The design of such probes often involves the incorporation of reporter groups (e.g., fluorescent tags) or reactive moieties for covalent labeling. The this compound structure offers several handles for such modifications. The amino group can be readily functionalized, and the benzyl group can be substituted to introduce different functionalities or to modulate the compound's properties, such as solubility and cell permeability.

For example, the design of photoreactive chemical probes for investigating target engagement has been demonstrated with scaffolds that, like this compound, contain a benzyl substituent. unimi.it This suggests that the benzyl group can be a suitable position for the introduction of photoreactive groups or other functionalities required for probe development.

The development of libraries of 5-aminopyrazole derivatives for biological screening is an active area of research. nih.gov High-throughput screening of such libraries can lead to the identification of "hit" compounds with desired biological activities. These hits can then be further optimized to develop potent and selective chemical probes.

Feature of this compoundPotential for Chemical Probe Development
5-Amino Group Can be readily acylated or alkylated to attach linkers, reporter tags (e.g., fluorophores), or reactive groups for covalent modification of biological targets.
3-Benzyl Group The aromatic ring can be substituted to modulate binding affinity, selectivity, and pharmacokinetic properties. It can also serve as an attachment point for photoaffinity labels or other functional groups. unimi.it
4-Carbonitrile Group Can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing further opportunities for chemical modification and attachment of probe functionalities.
Pyrazole Core A known pharmacophore that can interact with various biological targets, providing a solid foundation for probe design. nih.govnih.gov

Methodological Advancements in Pyrazole Chemistry

The synthesis of pyrazoles, including 5-aminopyrazole-4-carbonitrile derivatives, has benefited from modern synthetic methodologies that aim to improve efficiency, scalability, and sustainability. Flow chemistry and automation are at the forefront of these advancements.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of heterocyclic compounds like pyrazoles. These include enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up.

The synthesis of 5-amino-4-cyanopyrazoles, a class of compounds closely related to the title compound, has been successfully demonstrated using a flow microwave device. durham.ac.uk This approach allows for the rapid, multi-gram scale synthesis of these important intermediates from simple starting materials. durham.ac.uk Given the structural similarity, it is highly probable that a similar flow-based synthesis could be developed for this compound. A potential flow synthesis could involve the reaction of a suitable β-ketonitrile with a hydrazine (B178648) derivative in a heated flow reactor, potentially with in-line purification to streamline the process.

A rapid and modular continuous flow synthesis of highly functionalized pyrazoles has also been developed, demonstrating the versatility of this technology for creating diverse pyrazole libraries. mit.edu

Automation and high-throughput screening (HTS) are powerful tools in modern drug discovery and materials science. These technologies enable the rapid synthesis and evaluation of large libraries of compounds to identify molecules with desired properties.

The synthesis of pyrazole libraries is amenable to automation. For instance, high-throughput virtual screening (HTVS) has been employed to screen large libraries of pyrazole compounds to identify potential inhibitors of biological targets. researchgate.netchemmethod.com This computational approach can prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process.

Furthermore, the development of green and efficient one-pot, three-component synthesis methods for 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in environmentally friendly media highlights the move towards more sustainable and potentially automatable synthetic protocols. researchgate.netnih.gov These methods, often utilizing recyclable catalysts, are well-suited for adaptation to automated synthesis platforms. nih.govrsc.orgrsc.org

The table below summarizes the key aspects of these methodological advancements.

Methodological AdvancementApplication to Pyrazole SynthesisRelevance to this compound
Flow Chemistry Successful multi-gram scale synthesis of 5-amino-4-cyanopyrazoles using a flow microwave device. durham.ac.ukA similar flow-based approach could likely be adapted for the efficient and scalable synthesis of the title compound.
Automation and HTS High-throughput virtual screening of pyrazole libraries to identify bioactive compounds. researchgate.netchemmethod.comLibraries of derivatives of this compound could be synthesized and screened in a high-throughput manner to discover new materials or biologically active molecules.
Green Synthesis Development of one-pot, multi-component reactions in green media with recyclable catalysts for the synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.netnih.govThese sustainable methods could be applied to the synthesis of the title compound, making its production more environmentally friendly and cost-effective.

Conclusion and Future Perspectives

Synthesis of Key Research Findings and Contributions

Research into 5-aminopyrazole-4-carbonitrile derivatives has established this scaffold as a "biologically privileged" structure, owing to its presence in numerous compounds with significant pharmaceutical and biological properties. mdpi.combeilstein-journals.org The pyrazole (B372694) core is a key feature in various established drugs, highlighting its therapeutic relevance. mdpi.comnih.gov

Key findings and contributions in the study of this compound class can be summarized as follows:

Versatile Synthesis: The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Modern synthetic chemistry has also seen the rise of multicomponent reactions, which offer an efficient and environmentally friendly pathway to complex pyrazole derivatives in a single step. mdpi.comresearchgate.net

Broad-Spectrum Biological Activity: The 5-aminopyrazole nucleus is a cornerstone for compounds exhibiting a wide array of pharmacological activities. mdpi.com Derivatives have been reported to possess anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties, making them attractive targets for drug discovery programs. mdpi.comnih.govglobalresearchonline.net

Synthetic Utility: Beyond their intrinsic biological activities, 5-aminopyrazoles are valuable synthetic intermediates. beilstein-journals.org Their functional groups, particularly the amino and cyano moieties, serve as handles for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves associated with diverse biological functions. beilstein-journals.orgresearchgate.net

The primary contribution of research in this area has been the establishment of the 5-aminopyrazole-4-carbonitrile core as a robust and versatile scaffold for the development of new functional molecules.

Area of ContributionKey FindingsSignificance
SynthesisDevelopment of versatile synthetic routes, including β-ketonitrile condensation and multicomponent reactions. mdpi.combeilstein-journals.orgEnables efficient access to a wide range of pyrazole derivatives for further study.
Biological ActivityThe 5-aminopyrazole scaffold is associated with anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comglobalresearchonline.netProvides a foundation for designing new therapeutic agents.
Chemical UtilityActs as a key building block for complex fused heterocyclic systems. beilstein-journals.orgresearchgate.netExpands the chemical space for discovering novel compounds with unique properties.

Identification of Remaining Challenges and Unexplored Avenues in 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile Research

Despite the broad interest in the pyrazole scaffold, research specifically focused on this compound is notably limited. This specific substitution pattern represents a significant knowledge gap, presenting both challenges and opportunities for new research.

The most pressing challenges and unexplored avenues include:

Lack of Specific Research: The foremost challenge is the scarcity of dedicated studies on the 3-benzyl derivative. While general synthetic protocols for 5-aminopyrazoles are well-established, detailed investigations into the optimized synthesis, purification, and comprehensive characterization of this specific compound are not readily available in the scientific literature. chemsynthesis.com

Uncharacterized Physicochemical Properties: Fundamental data regarding the compound's physicochemical properties are largely absent. A thorough analysis of its crystal structure, which can be achieved through techniques like single-crystal X-ray diffraction, is crucial. nih.gov Such structural data would provide invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes with biological targets.

Unexplored Biological Profile: The biological and pharmacological profile of this compound remains almost entirely unexplored. Systematic screening against a variety of biological targets (e.g., kinases, proteases, microbial enzymes) is needed to uncover any potential therapeutic applications. The influence of the benzyl (B1604629) group at the 3-position on the molecule's activity and selectivity is a key question that needs to be addressed.

Limited Application as a Synthon: While the parent scaffold is a known precursor for fused heterocycles, the specific use of the 3-benzyl derivative in this capacity has not been investigated. researchgate.net Exploring its reactivity with various dielectrophiles could lead to novel polycyclic systems with unique chemical and biological properties.

Challenge / Unexplored AvenueDescriptionPotential Impact of Research
Dedicated Synthesis & CharacterizationLack of optimized synthetic methods and comprehensive spectroscopic and structural data for the title compound. chemsynthesis.comProvides pure, well-characterized material for further studies and establishes a baseline for structure-property relationships.
Biological ScreeningThe pharmacological profile is unknown. Systematic screening for anticancer, antimicrobial, and anti-inflammatory activities is needed.Identification of potential lead compounds for drug development.
Crystal Structure AnalysisThe solid-state structure has not been determined. nih.govReveals precise molecular dimensions and intermolecular interactions, aiding in computational modeling and understanding biological interactions.
Synthetic ApplicationsUntapped potential as a precursor for novel fused heterocyclic systems. researchgate.netDiscovery of new chemical entities with potentially enhanced or novel biological activities.

Prognostications for Future Academic and Industrial Exploration of this Compound Class

The future of research on this compound and related compounds appears promising, with clear trajectories for both academic and industrial pursuits.

Academic Prognostications: Future academic research is expected to address the current knowledge gaps directly. Initial efforts will likely concentrate on the development of efficient, high-yield, and sustainable ("green") synthetic methodologies for the title compound. researchgate.netrsc.org This will be followed by exhaustive structural and spectroscopic characterization. A major focus will be on a comprehensive biological evaluation, exploring its potential as an anticancer, antimicrobial, or anti-inflammatory agent through in vitro and in silico studies. frontiersin.orgnih.gov Furthermore, its utility as a building block in synthetic chemistry will likely be explored, aiming to create libraries of novel fused pyrazole derivatives for high-throughput screening.

Industrial Prognostications: From an industrial perspective, the pyrazole core is a proven entity, being part of several blockbuster drugs. mdpi.comfrontiersin.org Should academic research uncover potent biological activity for this compound, industrial interest will likely follow. The initial focus would be on developing scalable, cost-effective, and patentable synthetic routes suitable for large-scale production. acs.orgresearchgate.net Depending on the nature of its biological activity, the compound could be pursued as a lead candidate in drug discovery programs or as a key intermediate for more complex active pharmaceutical ingredients (APIs). mdpi.com There is also potential for its application in the agrochemical sector, as some pyrazole derivatives have shown insecticidal properties. researchgate.net The versatility of the pyrazole scaffold ensures its continued relevance in the search for new medicines and materials. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.